Methyl phthalazine-5-carboxylate
Description
Historical Context and Significance of Phthalazine (B143731) Derivatives in Medicinal Chemistry and Organic Synthesis
The phthalazine core, also known as benzopyridazine, has been a subject of scientific interest for over a century. Its derivatives have been recognized as crucial structural motifs in a wide array of therapeutic agents. nih.gov Historically, the synthesis of phthalazine derivatives often involved the condensation of phthalic anhydride (B1165640) or its derivatives with hydrazine (B178648). ontosight.ai This foundational chemistry paved the way for the development of numerous biologically active compounds.
Phthalazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to:
Antihypertensive
Anticancer sci-hub.se
Anti-inflammatory sci-hub.se
Antimicrobial sci-hub.se
Antidiabetic sci-hub.se
Anticonvulsant pharmainfo.in
This wide range of biological actions has cemented the phthalazine scaffold as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. sci-hub.senih.gov Consequently, phthalazine derivatives have been integral to drug discovery programs, leading to the development of several marketed drugs. pharmainfo.in In organic synthesis, phthalazines serve as valuable building blocks for the construction of more complex heterocyclic systems. researchgate.netlongdom.org
Rationale for Academic Investigation of Methyl Phthalazine-5-carboxylate
The academic interest in this compound stems from several key factors. The ester functionality at the 5-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This is a critical aspect of structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to understand their impact on biological activity. nih.gov
Furthermore, the specific placement of the carboxylate group can influence the molecule's electronic properties and its ability to interact with biological targets. Researchers often synthesize such derivatives to explore new chemical space and to probe the binding pockets of enzymes and receptors. The synthesis of this compound and its analogues allows for a detailed investigation into how such modifications can fine-tune the pharmacological profile of the phthalazine core.
Overview of Current Research Landscape Pertaining to Phthalazine Carboxylates
Current research on phthalazine carboxylates is vibrant and multifaceted. Synthetic chemists are focused on developing novel, efficient, and environmentally friendly methods for their preparation. researchgate.net This includes the use of new catalytic systems and multi-component reactions to build molecular complexity in a single step. researchgate.net
In medicinal chemistry, the focus remains on the design and synthesis of new phthalazine carboxylate derivatives with improved potency and selectivity for various biological targets. For instance, recent studies have explored their potential as inhibitors of enzymes like cholinesterases and as positive inotropic agents for cardiovascular diseases. nih.govrsc.org The antimicrobial properties of novel phthalazine derivatives are also an active area of investigation. fayoum.edu.egresearchgate.net
The table below summarizes some of the recent research findings on phthalazine derivatives, highlighting the diversity of synthetic approaches and biological applications.
| Derivative Type | Synthetic Approach | Key Findings | Potential Application | Citation |
| 1-Substituted 2-methyl 1H-imidazo[4,5-g] phthalazine-4,9-diones | Multi-step synthesis from phthalic anhydride derivatives. | Synthesis of a series of novel fused phthalazine heterocycles. | Building blocks for new materials or biologically active molecules. | longdom.org |
| Aminophthalazinones | Palladium-catalyzed C-N bond formation (Buchwald-Hartwig reaction). | Effective synthesis of aminophthalazinone derivatives with potential for metal ion coordination. | Anticancer agents, ligands for metal complexes. | beilstein-journals.org |
| sci-hub.senih.govlongdom.orgtriazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine (B18776) derivatives | Multi-step synthesis involving the creation of fused heterocyclic rings. | Identification of potent positive inotropic agents with better in vitro activity than milrinone. | Treatment of heart failure. | nih.gov |
| Phthalazin-1(2H)-one derivatives | Design and synthesis of donepezil (B133215) analogues. | Discovery of novel cholinesterase inhibitors with micromolar to submicromolar activity. | Treatment of Alzheimer's disease. | rsc.org |
| Phthalazine derivatives with antimicrobial activity | Synthesis from o-aroylbenzoic acid and acetohydrazide precursors. | Development of new phthalazinones with activity against Gram-positive and Gram-negative bacteria. | Antimicrobial agents. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl phthalazine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)8-4-2-3-7-5-11-12-6-9(7)8/h2-6H,1H3 |
InChI Key |
JFVIENFPCDLIKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CN=NC=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Routes to Methyl Phthalazine 5 Carboxylate
Classical Approaches to Phthalazine (B143731) Ring System Synthesis
The formation of the core phthalazine ring system is a well-established area of heterocyclic chemistry. Classical methods predominantly rely on the cyclocondensation reaction between a hydrazine (B178648) derivative and a benzene-based precursor possessing two adjacent carbonyl groups or their synthetic equivalents.
One of the most fundamental and widely used methods involves the reaction of a 1,2-dicarbonyl compound with hydrazine hydrate (B1144303). For instance, o-phthalaldehyde (B127526) reacts readily with hydrazine to form the parent phthalazine. A more common variation for creating substituted phthalazinones, which can be precursors to fully aromatic phthalazines, is the condensation of 2-acylbenzoic acids with hydrazine. nih.govlongdom.org This reaction proceeds via the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the phthalazinone ring.
Another cornerstone of classical phthalazine synthesis is the use of phthalic anhydride (B1165640) and its derivatives. The reaction of phthalic anhydride with hydrazine hydrate, often in a solvent like acetic acid, is a standard procedure for producing phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione). longdom.org This stable intermediate can then be subjected to further chemical transformations to achieve the desired substitution pattern and oxidation state of the final phthalazine product.
A historically significant, though less common, route is the condensation of ω-tetrabromorthoxylene with hydrazine. These classical methods, summarized in the table below, form the foundation upon which more targeted and complex syntheses are built.
| Precursor Type | Reagent | Primary Product | Reference |
| 2-Acylbenzoic Acid | Hydrazine Hydrate | 4-Substituted Phthalazin-1-one | nih.govlongdom.org |
| Phthalic Anhydride | Hydrazine Hydrate | Phthalhydrazide | longdom.org |
| o-Phthalaldehyde | Hydrazine Hydrate | Phthalazine | N/A |
Targeted Synthesis of Phthalazine-5-carboxylate Scaffolds
To synthesize Methyl phthalazine-5-carboxylate specifically, the strategy must be adapted to ensure the correct placement of the carboxylate group on the benzene (B151609) portion of the heterocycle. This is achieved by selecting an appropriately substituted starting material where the carboxyl group, or a precursor to it, is already in the desired position.
The most direct precursor for this target is trimellitic anhydride, also known as benzene-1,2,4-tricarboxylic anhydride. wikipedia.org This commercially available compound possesses the ideal arrangement of functional groups: an anhydride moiety ortho to a carboxylic acid. The reaction of trimellitic anhydride with hydrazine hydrate is the logical and targeted approach to form the phthalazine-5-carboxylic acid scaffold. wikipedia.orggoogle.com The anhydride part of the molecule preferentially reacts with the two nucleophilic centers of hydrazine to form the heterocyclic ring, leaving the carboxylic acid at the 4-position of the original anhydride (which corresponds to the 5-position of the resulting phthalazine system) intact.
An alternative strategy involves starting with a benzene derivative where the ester group is already present. A suitable precursor would be a methyl ester of 2-formylbenzoic acid, specifically methyl 2-formyl-3-benzoate. While the synthesis of this specific isomer is less documented, the synthesis of the related methyl 2-formylbenzoate (B1231588) is well-established, typically prepared by the esterification of 2-carboxybenzaldehyde. prepchem.comchemicalbook.comunimas.my A hypothetical targeted synthesis would involve the cyclocondensation of methyl 2-formyl-3-benzoate with hydrazine, which would directly yield this compound in a single step.
These targeted approaches highlight a fundamental principle in complex organic synthesis: the desired functionality is often best installed at the earliest possible stage to avoid issues with regioselectivity and the need for protecting groups later in the sequence.
Esterification and Functional Group Interconversion Strategies for this compound
Once phthalazine-5-carboxylic acid has been synthesized, the final step is the conversion of the carboxylic acid group to its corresponding methyl ester. The most common and direct method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
Fischer Esterification: This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, methanol is typically used as the solvent to ensure it is present in large excess. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester, followed by deprotonation to give the final product. libretexts.org
Alternative Esterification Methods: Besides Fischer esterification, other methods can be employed. One such technique involves the reaction of the potassium salt of the carboxylic acid with a methylating agent like methyl iodide or dimethyl sulfate. prepchem.comchemicalbook.com This Sₙ2 reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. This route avoids the use of strong acids and can be advantageous if other acid-sensitive functional groups are present in the molecule.
Functional Group Interconversion: An alternative synthetic design could involve introducing a different functional group at the 5-position and converting it to a methyl ester at a late stage. For example, a synthetic route could be designed to produce 5-cyanophthalazine. The nitrile group could then be hydrolyzed under acidic or basic conditions to the carboxylic acid, followed by esterification. Alternatively, a nitrile can sometimes be converted directly to an ester via acid-catalyzed alcoholysis. This approach adds steps but can sometimes be strategically useful depending on the availability of starting materials.
Novel and Green Chemistry Methodologies for Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These principles can be applied to the synthesis of this compound to reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The cyclocondensation of hydrazine derivatives can be significantly expedited using microwave heating, often reducing reaction times from hours to minutes. organic-chemistry.org This technique can be applied to the reaction of trimellitic anhydride with hydrazine, potentially increasing the throughput and efficiency of the synthesis of the phthalazine-5-carboxylic acid precursor. Microwave heating in water as a solvent has been shown to be an effective and green protocol for some phthalazine syntheses, eliminating the need for volatile organic solvents. organic-chemistry.org
Novel Catalysis: The development of reusable, heterogeneous catalysts is a cornerstone of green chemistry. For the esterification step, traditional mineral acids can be replaced with solid acid catalysts. Polyaniline salts, for example, have been reported as efficient and reusable catalysts for the esterification of carboxylic acids. rsc.org Similarly, metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts for esterification reactions, offering advantages in terms of easy separation and recycling. nih.gov For the ring-forming step, novel nanohybrid catalysts have been shown to be effective in domino reactions that produce phthalazine derivatives under green conditions. researchgate.net
One-Pot and Multicomponent Reactions: To improve process efficiency and atom economy, synthetic routes are increasingly designed as one-pot or multicomponent reactions. A hypothetical green synthesis could involve a one-pot, four-component reaction of trimellitic acid, hydrazine, methanol, and a suitable catalyst, aiming to form the final esterified product without isolating intermediates. Such strategies, while challenging to develop, offer significant advantages in minimizing solvent use and purification steps. longdom.org
Optimization of Reaction Conditions and Yields in Synthetic Pathways
The successful synthesis of this compound is contingent upon the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters that require systematic investigation include temperature, solvent, catalyst, and reaction time.
For the initial cyclocondensation of trimellitic anhydride with hydrazine, the reaction temperature is critical. Insufficient heat may lead to an incomplete reaction, while excessive temperatures could cause decomposition or the formation of polymeric byproducts. The choice of solvent (e.g., acetic acid, ethanol, water) can influence the solubility of reactants and intermediates, thereby affecting reaction rates and yields.
In the subsequent esterification step, the choice and concentration of the acid catalyst are paramount. The table below illustrates a hypothetical optimization study for the Fischer esterification of phthalazine-5-carboxylic acid. By systematically varying parameters such as the catalyst, temperature, and reaction time, optimal conditions can be identified.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (5%) | Methanol | 65 | 12 | 75 |
| 2 | H₂SO₄ (10%) | Methanol | 65 | 12 | 88 |
| 3 | H₂SO₄ (10%) | Methanol | 80 | 8 | 85 |
| 4 | TsOH (10%) | Methanol | 65 | 12 | 82 |
| 5 | Polyaniline-H₂SO₄ (10 mg) | Methanol | 65 | 18 | 80 |
| 6 | H₂SO₄ (10%) | Methanol | 65 | 24 | 91 |
This is a representative data table illustrating the concept of reaction optimization.
The data suggest that increasing the catalyst loading from 5% to 10% significantly improves the yield (Entry 1 vs. 2). While a higher temperature might shorten the reaction time, it does not necessarily improve the yield (Entry 2 vs. 3). Ultimately, extending the reaction time proves to be the most effective strategy for maximizing the conversion to the desired product under these conditions (Entry 6). Such systematic optimization is essential for developing a robust and scalable process for the synthesis of this compound.
Reactivity, Derivatization, and Chemical Transformations of Methyl Phthalazine 5 Carboxylate
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phthalazine (B143731) Ring
The phthalazine core of methyl phthalazine-5-carboxylate is an electron-deficient aromatic system, which generally makes it more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution (EAS).
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the phthalazine ring makes it a good substrate for nucleophilic aromatic substitution, particularly with strong nucleophiles. nih.govresearchgate.netresearchgate.net The reaction typically proceeds via a two-step mechanism involving the formation of a Meisenheimer-like intermediate. nih.gov The presence of a good leaving group, such as a halogen, is often a prerequisite for these reactions to occur efficiently. In the context of this compound itself, direct SNAr on the unsubstituted ring is less common. However, derivatives of this compound bearing leaving groups on the phthalazine core would be expected to readily undergo SNAr. For example, a chloro-substituted phthalazine derivative can react with various nucleophiles like amines or alkoxides to introduce new functional groups. jocpr.com
Reactions Involving the Ester Functionality (e.g., Hydrolysis, Transesterification, Reduction)
The methyl ester group at the 5-position of the phthalazine ring is a key site for chemical modification, allowing for the introduction of a variety of functional groups.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often using a base like sodium hydroxide (B78521) in an aqueous or alcoholic solvent, is a common method. nih.gov This transformation is crucial for subsequent reactions, such as amide bond formation.
Transesterification: Transesterification allows for the conversion of the methyl ester to other esters. This is typically achieved by reacting the methyl ester with an alcohol in the presence of an acid or base catalyst. This reaction can be useful for modifying the steric or electronic properties of the ester group.
Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This provides a route to hydroxymethyl-substituted phthalazines, which can be further functionalized.
Amidation/Hydrazinolysis: The ester can be converted to an amide by reaction with an amine. A particularly important transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. acs.orgrsc.org This hydrazide is a versatile intermediate that can be used to synthesize a wide range of derivatives, including hydrazones and other heterocyclic systems. acs.orgrsc.org For instance, the hydrazide can be treated with a mixture of sodium nitrite (B80452) and hydrochloric acid to form an azide, which can then be coupled with amino acids to form peptide derivatives. acs.org
Directed Ortho Metalation and Related Functionalization Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org
While the ester group of this compound is not a classical strong directing group for DoM, the nitrogen atoms within the phthalazine ring can influence the regioselectivity of metalation. harvard.edu In related heterocyclic systems, nitrogen atoms have been shown to direct lithiation. harvard.edu The combination of the ester and the ring nitrogens could potentially direct metalation to specific positions on the benzene (B151609) portion of the phthalazine ring. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents. wikipedia.org The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can also be employed for such transformations. harvard.edu
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Phthalazine Core
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.orgyoutube.com To utilize this compound in these reactions, it typically needs to be first converted to a derivative bearing a suitable leaving group, most commonly a halide (e.g., chloro, bromo, or iodo) or a triflate.
Suzuki Coupling: A halogenated derivative of this compound can undergo Suzuki coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgacs.org This reaction is highly versatile for forming new carbon-carbon bonds and introducing aryl or vinyl substituents onto the phthalazine core.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org A halogenated this compound derivative can be coupled with various alkenes to introduce substituted alkenyl chains. This reaction is typically carried out in the presence of a palladium catalyst and a base. organic-chemistry.org
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This allows for the synthesis of phthalazine derivatives with extended π-systems.
The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organometallic coupling partner (e.g., organoboron, organotin, or organocopper species), and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.comuwindsor.ca
Heterocyclic Annulation and Cyclocondensation Reactions Utilizing this compound as a Precursor
This compound and its derivatives can serve as precursors for the construction of more complex fused heterocyclic systems. The reactivity of both the phthalazine ring and the functional groups attached to it can be exploited in cyclization reactions.
For instance, derivatives of this compound can be used in multi-component reactions to build fused ring systems like pyrazolophthalazines. longdom.orglongdom.org One-pot condensation reactions involving a phthalazine precursor, hydrazine hydrate, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of pyrazolo[1,2-b]phthalazine derivatives. longdom.orglongdom.org
Furthermore, the introduction of reactive functional groups via the methods described above (e.g., hydrolysis to the carboxylic acid, reduction to the alcohol, or conversion to an amine) opens up numerous possibilities for subsequent cyclization reactions to form new heterocyclic rings fused to the phthalazine core.
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
The diverse reactivity of this compound makes it an attractive scaffold for the synthesis of compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry. Phthalazine derivatives have shown a wide range of biological activities, including anticancer, antidiabetic, and antihypertensive properties. nih.govnih.gov
By systematically modifying different parts of the this compound molecule, researchers can explore how these changes affect its biological activity. Key derivatization strategies include:
Modification of the Ester Group: As detailed in section 3.2, the ester can be converted into a variety of other functional groups, such as amides, hydrazides, and alcohols. Creating a series of amides with different amine substituents is a common strategy to probe the steric and electronic requirements of a biological target. acs.orgrsc.org
Substitution on the Phthalazine Ring: Using the reactions described in sections 3.1, 3.3, and 3.4, various substituents can be introduced onto the phthalazine core. This allows for the exploration of how different groups at specific positions influence activity.
Heterocyclic Annulation: Building new heterocyclic rings onto the phthalazine scaffold, as mentioned in section 3.5, can lead to novel chemical entities with unique biological profiles.
These derivatization strategies enable the systematic exploration of the chemical space around the phthalazine core, which is crucial for optimizing the potency and selectivity of drug candidates. acs.org
Advanced Spectroscopic and Structural Elucidation Techniques for Methyl Phthalazine 5 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. For methyl phthalazine-5-carboxylate and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments is indispensable.
Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms within a molecule. In derivatives of this compound, the aromatic protons of the phthalazine (B143731) ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. nih.govresearchgate.net The exact chemical shifts are influenced by the nature and position of substituents on the ring. The methyl ester protons characteristically present as a sharp singlet, often observed around δ 3.5-4.0 ppm. nih.gov For instance, in one study, the methoxy (B1213986) group (OCH₃) protons of a dipeptide derivative were observed as a singlet at 3.66 ppm. nih.gov
Coupling constants (J-values) derived from the splitting patterns of the signals reveal the connectivity between adjacent protons. For example, ortho-coupled protons on the phthalazine ring typically exhibit coupling constants in the range of 7-9 Hz, while meta-coupling is significantly smaller, around 1-3 Hz. This analysis is fundamental in assigning the specific positions of substituents on the aromatic core.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group in this compound derivatives is a key diagnostic signal, typically resonating in the downfield region of the spectrum, often around δ 160-175 ppm. nih.govnih.gov For example, the carbonyl group of the ester in one derivative was observed at 171.35 ppm. nih.gov The carbons of the phthalazine ring appear in the aromatic region (δ 120-150 ppm), with their specific shifts being sensitive to the electronic effects of the substituents. The methyl carbon of the ester group is found in the upfield region, usually around δ 50-55 ppm. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum.
| Technique | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Phthalazine Ring) | 7.0 - 9.0 | nih.govresearchgate.net |
| ¹H NMR | Methyl Ester (COOCH₃) Protons | 3.5 - 4.0 | nih.gov |
| ¹³C NMR | Ester Carbonyl (C=O) Carbon | 160 - 175 | nih.govnih.gov |
| ¹³C NMR | Aromatic Carbons (Phthalazine Ring) | 120 - 150 | nih.gov |
| ¹³C NMR | Methyl Ester (COOCH₃) Carbon | 50 - 55 | nih.gov |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complete molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are directly coupled, allowing for the tracing of spin systems within the molecule, such as the arrangement of protons on the phthalazine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comyoutube.com This experiment is invaluable for assigning the carbon signals based on the already assigned proton spectrum. Each cross-peak in an HSQC spectrum represents a direct C-H bond. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This technique is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). For example, an HMBC experiment can show a correlation between the methyl ester protons and the carbonyl carbon, confirming the ester functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.netresearchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation of the molecule and the relative stereochemistry of substituents.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. In this compound derivatives, the strong absorption band corresponding to the C=O stretching vibration of the ester group is a prominent feature in the IR spectrum, typically appearing in the range of 1700-1750 cm⁻¹. nih.gov For instance, a study on a phthalazine derivative reported C=O bands at 1720 and 1639 cm⁻¹. nih.gov The C-O stretching vibrations of the ester group are usually observed between 1250 and 1000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the phthalazine ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group are typically found above 3000 cm⁻¹ and around 2950 cm⁻¹, respectively. The unique pattern of bands in the fingerprint region (below 1500 cm⁻¹) is characteristic of the specific molecule and serves as a molecular fingerprint.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ester | C=O Stretch | 1700 - 1750 | nih.gov |
| Ester | C-O Stretch | 1000 - 1250 | rsc.org |
| Phthalazine Ring | C=C and C=N Stretch | 1450 - 1600 | rsc.org |
| Aromatic C-H | C-H Stretch | >3000 | rsc.org |
| Methyl Group | C-H Stretch | ~2950 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Elemental Composition and Structural Confirmation
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound and its derivatives. researchgate.net This precise mass measurement is a powerful tool for confirming the molecular formula of a newly synthesized compound.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to deduce the connectivity of different parts of the molecule. For example, the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃) are common fragmentation pathways that can be used to confirm the presence of this functionality.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing
The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. researchgate.net This technique requires the growth of a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal provides detailed information about the arrangement of atoms in the crystal lattice.
From this data, a precise molecular model can be generated, revealing bond lengths, bond angles, and torsional angles. This information is crucial for understanding the exact conformation of the phthalazine ring and the orientation of the methyl carboxylate group. Furthermore, X-ray diffraction analysis elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally valuable for determining the absolute configuration and conformational features of chiral derivatives of this compound. Among these techniques, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are paramount.
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, arising from electronic transitions within the molecule. youtube.com For a chiral derivative of this compound, the phthalazine ring system and any additional chromophores introduced during derivatization will give rise to characteristic ECD spectra. The resulting spectrum, often presenting positive and negative peaks known as Cotton effects, serves as a unique fingerprint for a specific enantiomer. nih.gov Enantiomers of a chiral compound produce mirror-image ECD spectra, allowing for their unambiguous differentiation. nih.gov The stereochemical assignment is typically achieved by comparing the experimental ECD spectrum with that of a reference compound of known absolute configuration or with spectra predicted by quantum chemical calculations. nih.govnih.gov
Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation, probing the vibrational transitions of a chiral molecule. nih.gov VCD is particularly powerful for complex molecules as it provides a wealth of structural information due to the numerous vibrational bands, each potentially having a VCD signal. researchgate.net This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of molecules with multiple stereocenters. nih.gov
A practical application of chiroptical spectroscopy in the broader phthalazine class of compounds has been demonstrated in the synthesis of a phthalazine-based p38 MAP kinase inhibitor. In this study, Vibrational Circular Dichroism was successfully employed to assign the absolute stereochemistry of the target chiral molecule. acs.org This example underscores the utility of VCD in unequivocally determining the spatial arrangement of atoms in complex phthalazine derivatives.
For novel chiral derivatives of this compound, a combination of ECD and VCD spectroscopy, supported by theoretical calculations, would be a formidable strategy for stereochemical elucidation. For instance, if a chiral auxiliary is used to introduce a stereocenter, the resulting diastereomers or enantiomers could be distinguished and their absolute configurations assigned based on their unique chiroptical signatures.
Below is an illustrative table demonstrating the type of data that could be obtained from an ECD analysis of a hypothetical pair of enantiomeric derivatives of this compound.
Table 1: Illustrative ECD Data for Hypothetical Chiral Phthalazine Derivatives
| Compound | Enantiomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²/dmol) |
| Derivative A | (R) | 230 | +15,000 |
| 255 | -8,000 | ||
| 290 | +5,000 | ||
| Derivative A | (S) | 230 | -15,000 |
| 255 | +8,000 | ||
| 290 | -5,000 |
Computational and Theoretical Chemistry Studies of Methyl Phthalazine 5 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies. For phthalazine (B143731) and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been instrumental in optimizing molecular structures. oaji.netniscpr.res.in
These studies typically reveal that the phthalazine core is planar. oaji.net The introduction of a methyl carboxylate group at the 5-position is expected to influence the electronic distribution and geometry. The ester group, being electron-withdrawing, would likely alter the bond lengths and angles within the phthalazine ring system compared to the unsubstituted parent molecule. DFT calculations would be crucial in precisely quantifying these changes.
Table 1: Representative Optimized Geometrical Parameters for Phthalazine (Calculated)
| Parameter | Bond | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
| Bond Length (Å) | C-C | > C-H | > C-H |
| N-N related | 1.31 | - | |
| Bond Angle (°) | - | DFT gives almost same bond angles | - |
| Dihedral Angle (°) | - | Shows molecule is planar | Shows molecule is planar |
Note: This data is for the parent phthalazine molecule and serves as a baseline for understanding substituted derivatives. oaji.net
Furthermore, DFT is used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. niscpr.res.in For phthalazine-1(2H)-one, a related compound, the calculated HOMO-LUMO energy gap is -4.876 eV, suggesting that charge transfer occurs within the molecule. niscpr.res.in A similar analysis for methyl phthalazine-5-carboxylate would be expected to show a distinct HOMO-LUMO gap, influenced by the electronic effects of the methyl carboxylate group.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations allow for the exploration of conformational landscapes and the analysis of intermolecular interactions over time. For systems involving phthalazine derivatives, MD simulations have been employed to understand how these molecules interact with biological targets, such as enzymes. nih.gov
In the context of this compound, MD simulations could provide valuable insights into its flexibility and preferred conformations in different solvent environments. The rotation around the C-C bond connecting the carboxylate group to the phthalazine ring would be of particular interest. Understanding the conformational preferences is crucial for predicting how the molecule might bind to a receptor or participate in chemical reactions.
MD simulations are also used to calculate binding energies between a ligand and a protein. nih.gov For example, in studies of phthalazine derivatives as VEGFR-2 inhibitors, MD simulations indicated the stability of the ligand-target interaction. nih.gov Such simulations for this compound could predict its potential interactions with various biological macromolecules.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Quantum chemical calculations are essential for predicting and interpreting spectroscopic data. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. oaji.netsoton.ac.uk These theoretical calculations, when compared with experimental spectra, help in the definitive assignment of signals and provide a deeper understanding of the electronic environment of the nuclei. For the parent phthalazine, ¹H NMR chemical shifts have been calculated and compared with experimental results. oaji.net Similar calculations for this compound would predict the chemical shifts for the protons and carbons, including those of the methyl ester group and the distinct aromatic protons on the phthalazine core.
Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. oaji.netsoton.ac.uk These calculations provide information about the electronic transitions, including the absorption wavelengths (λmax) and oscillator strengths. soton.ac.uk For phthalazine, the UV-Vis spectrum has been recorded and analyzed with the aid of theoretical calculations. oaji.net A TD-DFT study of this compound would reveal how the methyl carboxylate substituent influences the electronic absorption properties of the phthalazine chromophore.
Table 2: Calculated Spectroscopic Data for Phthalazine
| Spectrum | Method | Key Findings |
| FT-IR & FT-Raman | DFT/B3LYP/6-311++G(d,p), HF/6-311++G(d,p) | Good agreement between observed and calculated frequencies after scaling. oaji.net |
| ¹H NMR | GIAO | Calculated chemical shifts compared with experimental results. oaji.net |
| UV-Vis | TD-DFT | Electronic properties and transitions analyzed. oaji.net |
Prediction of Reactivity and Reaction Mechanisms Using Computational Models
Computational models are increasingly used to predict the reactivity of molecules and to elucidate reaction mechanisms. scienceopen.comrsc.org By analyzing the electronic structure, particularly the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), chemists can predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.gov
For this compound, the electron-withdrawing nature of the methyl carboxylate group would be expected to deactivate the aromatic ring towards electrophilic substitution, while potentially activating it for nucleophilic aromatic substitution. Computational models can map out the molecular electrostatic potential (MEP), which visually represents the electron-rich and electron-poor regions of a molecule, thereby predicting sites of reactivity. soton.ac.uk
Furthermore, quantum chemical calculations can be used to model the entire reaction pathway of a chemical transformation, including the structures and energies of reactants, transition states, and products. scienceopen.com This allows for the determination of activation energies and reaction enthalpies, providing a detailed mechanistic understanding. For instance, the chemoselective O-alkylation of a phthalazinedione derivative was explained by considering the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. nih.gov
In Silico ADME/Tox Predictions (Focusing on Methodologies and Mechanistic Insights)
In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) are vital in the early stages of drug discovery to filter out compounds with unfavorable properties. nih.govresearchgate.net Various computational tools and algorithms, such as pkCSM and SwissADME, are used to predict a wide range of pharmacokinetic and toxicological properties. nih.govglobalhealthsciencegroup.com
These predictions are based on the molecular structure and physicochemical properties of the compound. For phthalazine derivatives, in silico ADMET profiles have been calculated to assess their drug-likeness. nih.govnih.gov These studies often evaluate parameters such as molecular weight, lipophilicity (log P), number of hydrogen bond donors and acceptors (Lipinski's Rule of Five), and potential for toxicity. nih.govglobalhealthsciencegroup.com
For this compound, a similar in silico analysis would provide predictions for its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. nih.govljmu.ac.uk The methodologies behind these predictions often involve quantitative structure-activity relationship (QSAR) models, which are built on large datasets of experimentally determined properties. globalhealthsciencegroup.com Understanding the mechanistic basis of these predictions, for example, by identifying structural alerts for toxicity, is a key focus of these computational studies. ljmu.ac.uk
Table 3: Commonly Predicted In Silico ADME/Tox Properties for Phthalazine Derivatives
| Property | Prediction Focus | Relevance |
| Absorption | Oral bioavailability, Caco-2 permeability | Likelihood of being absorbed after oral administration. nih.govljmu.ac.uk |
| Distribution | Blood-brain barrier penetration, plasma protein binding | Extent of distribution throughout the body and to the central nervous system. researchgate.netnih.gov |
| Metabolism | Cytochrome P450 inhibition/substrate | Potential for drug-drug interactions and metabolic stability. nih.gov |
| Excretion | - | - |
| Toxicity | Mutagenicity, carcinogenicity, hERG inhibition | Prediction of potential adverse effects. globalhealthsciencegroup.comljmu.ac.uk |
An extensive body of research has focused on the phthalazine scaffold as a pharmacologically significant structure, leading to the synthesis and evaluation of numerous derivatives. While specific biological data for this compound is not extensively detailed in the available literature, comprehensive investigations into its analogues have revealed a wide range of biological activities and mechanistic pathways. This article focuses on the in vitro and preclinical findings for these analogues, providing insights into their potential as therapeutic agents.
Applications of Methyl Phthalazine 5 Carboxylate in Academic and Research Contexts
As a Versatile Building Block in Organic Synthesis and Heterocyclic Chemistry
Methyl phthalazine-5-carboxylate serves as a crucial starting material or intermediate in the synthesis of more complex molecules. The phthalazine (B143731) core is a common scaffold in many biologically active compounds, and the methyl ester group provides a reactive site for further chemical modifications. longdom.orglongdom.org
Researchers utilize this compound to construct a variety of heterocyclic systems. The nitrogen atoms in the phthalazine ring can be alkylated or can participate in cyclization reactions, leading to the formation of fused heterocyclic structures like pyrazolophthalazines and triazolophthalazines. longdom.org These reactions are often key steps in the total synthesis of natural products and novel pharmaceutical agents.
The reactivity of the methyl ester allows for its conversion into other functional groups, such as amides, carboxylic acids, or even its reduction to an alcohol. This versatility enables the introduction of diverse substituents onto the phthalazine core, allowing for the fine-tuning of the molecule's properties for specific applications.
Development of Fluorescent Probes and Imaging Agents Based on the Phthalazine Core
The phthalazine scaffold has shown promise in the development of fluorescent probes and imaging agents. nih.gov The inherent photophysical properties of some phthalazine derivatives, combined with the ability to introduce various functional groups, make them suitable for designing molecules that can selectively bind to and visualize biological targets. nih.govresearchgate.net
While direct applications of this compound as a fluorescent probe are not extensively documented, its role as a precursor is significant. By chemically modifying the methyl ester or other positions on the phthalazine ring, scientists can attach fluorophores or moieties that modulate the fluorescence properties upon binding to a specific analyte. This strategy has been employed to create probes for various biological entities. nih.govnih.gov
The development of such probes is crucial for understanding cellular processes and for the diagnosis of diseases. The ability to visualize specific molecules or ions within a living system provides invaluable insights into their function and localization.
Utilization in Material Science Research (e.g., Ligands for Metal Complexes, Polymer Precursors)
The nitrogen atoms within the phthalazine ring of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Phthalazine-based ligands can coordinate with various metal ions to form stable metal complexes with interesting structural and electronic properties. rsc.orgbohrium.comdoi.org
These metal complexes have potential applications in catalysis, magnetism, and as novel materials with specific optical or electronic functions. The phthalazine unit can act as a bridging ligand, connecting two or more metal centers to create polynuclear complexes. rsc.org The substituents on the phthalazine ring, which can be introduced via the methyl ester functionality of the precursor, can influence the coordination geometry and the properties of the resulting metal complex. bohrium.com
Furthermore, phthalazine derivatives, potentially synthesized from this compound, are being explored as precursors for polymers. The ability to introduce polymerizable groups onto the phthalazine core opens up possibilities for creating new polymers with unique thermal, mechanical, and photophysical properties.
Role in Analytical Chemistry as a Standard or Reagent for Specific Assays
In analytical chemistry, the purity and well-defined structure of this compound make it a potential candidate for use as a reference standard. It can be used to calibrate analytical instruments and to quantify the presence of related phthalazine derivatives in various samples.
While specific assays directly employing this compound as a reagent are not widely reported, the broader class of phthalazine derivatives has been utilized in analytical methods. Their ability to form colored or fluorescent products upon reaction with specific analytes can be the basis for spectrophotometric or fluorometric assays.
Precursors for Drug Discovery Lead Optimization (Focus on synthetic utility and early-stage compound development)
The phthalazine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govmdpi.com Phthalazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. longdom.orgnih.gov
This compound serves as a valuable starting point for the synthesis of new drug candidates. nih.gov Medicinal chemists can systematically modify its structure to explore structure-activity relationships (SAR) and optimize the compound's potency, selectivity, and pharmacokinetic properties. researchgate.net The methyl ester group is a convenient handle for creating libraries of related compounds with different substituents, which can then be screened for biological activity. acs.org
For instance, the ester can be converted to a variety of amides, which is a common modification in drug design to improve binding to biological targets. The synthetic accessibility and the potential for diverse functionalization make this compound a key building block in the early stages of drug discovery and lead optimization. researchgate.netnih.gov
Future Directions, Challenges, and Emerging Research Opportunities for Methyl Phthalazine 5 Carboxylate
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While phthalazine (B143731) derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, and anti-inflammatory effects, the specific biological targets and mechanisms of action for many derivatives, including methyl phthalazine-5-carboxylate, are not fully understood. sci-hub.senih.gov Recent studies have shown that some phthalazine derivatives can act as inhibitors of enzymes like VEGFR2, PARP-1, and aldose reductase, highlighting their potential in cancer and diabetes treatment. sci-hub.seresearchgate.netnih.govrsc.org Future research should focus on identifying new biological targets and elucidating the mechanistic pathways through which these compounds exert their effects. This will be crucial for the rational design of more potent and selective drug candidates. nih.gov
Integration with Advanced High-Throughput Screening and Omics Technologies
High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large libraries of compounds against specific biological targets. youtube.com Integrating HTS with the synthesis of diverse phthalazine libraries can significantly accelerate the discovery of new lead compounds. researchgate.netyoutube.com Furthermore, the use of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to treatment with phthalazine derivatives. This integrated approach will enable a more efficient and informed drug discovery process.
Computational Design and Optimization of Novel Phthalazine Derivatives
Computational methods, including molecular docking and molecular dynamics simulations, are increasingly used to predict the binding affinity and interaction of ligands with their target proteins. acs.orgresearchgate.net These in silico tools can guide the design and optimization of novel phthalazine derivatives with improved potency and selectivity. nih.gov By creating and screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. acs.orgresearchgate.net Molecular docking studies have already been successfully employed to identify phthalazine derivatives with good binding affinity towards targets like VEGFR2. nih.govrsc.orgacs.org
Overcoming Synthetic Challenges in the Selective Functionalization of the Phthalazine Scaffold
The phthalazine core presents specific challenges for selective functionalization due to the presence of two nitrogen atoms, which can influence the reactivity of the heterocyclic ring. nih.gov Developing synthetic methods that allow for precise modification at specific positions of the phthalazine scaffold is crucial for establishing clear structure-activity relationships (SAR). nih.gov Overcoming these synthetic hurdles will enable the generation of a wider diversity of phthalazine derivatives for biological evaluation. nih.gov
Potential for Multi-Targeted Ligands and Polypharmacology Approaches in Research Models
Complex diseases often involve multiple biological pathways, making multi-targeted ligands an attractive therapeutic strategy. nih.gov The phthalazine scaffold, with its versatile chemical nature, is a suitable platform for the design of multi-targeted-directed ligands (MTDLs). nih.govresearchgate.net By combining pharmacophores from different bioactive molecules, it may be possible to develop single compounds that can modulate multiple targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.govnih.gov This polypharmacology approach is a promising area of research for the development of novel therapeutics for complex diseases like cancer. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
